molecular formula C23H26N2O6 B557131 Boc-D-Dap(Fmoc)-OH CAS No. 131570-56-4

Boc-D-Dap(Fmoc)-OH

Cat. No. B557131
CAS RN: 131570-56-4
M. Wt: 426.5 g/mol
InChI Key: MVWPBNQGEGBGRF-LJQANCHMSA-N
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Description

Boc-D-Dap(Fmoc)-OH, also known as Nα-Fmoc-Nβ-Boc-L-2,3-ジアミノプロピオン酸 or Nβ-Boc-Nα-Fmoc-L-2,3-ジアミノプロピオン酸, is a specialty product used for proteomics research . It has a molecular weight of 426.5 .


Molecular Structure Analysis

The molecular formula of this compound is C23H26N2O6 . The structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)NCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 426.5 g/mol . It is a solid substance . More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

  • Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap) and 2,4‐Diaminobutanoic Acid (2,4‐Dab) : Rao et al. (2006) described a method for the synthesis of orthogonally protected Fmoc‐Dap/Dab (Boc/Z/Alloc)‐OH from Fmoc‐Asp/Glu, highlighting the synthesis's efficiency and practicality in producing these important amino acid derivatives (Rao, Tantry, & Babu, 2006).

  • Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters : Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of the non-proteinogenic amino acid l-Dap. This study highlights the use of Fmoc and Boc moieties in creating protected l-Dap methyl esters, demonstrating the versatility of these protecting groups (Temperini et al., 2020).

  • Synthesis and Oligomerization of Fmoc/Boc-protected PNA Monomers : St Amant and Hudson (2012) developed a Boc-protecting group strategy for Fmoc-based Peptide Nucleic Acid (PNA) oligomerization. This method demonstrates the application of Boc-D-Dap(Fmoc)-OH in the synthesis of modified nucleic acids, expanding its utility in molecular biology (St Amant & Hudson, 2012).

  • Facile Synthesis of Nα‐protected‐l‐α,γ‐diaminobutyric acids : Yamada et al. (2004) reported a facile synthesis method for Nα-Boc-L-alpha,gamma-diaminobutyric acid using polymer-supported hypervalent iodine reagents in water. This study exemplifies the application of this compound in peptide synthesis, showcasing its potential in simplifying and improving synthetic methodologies (Yamada, Urakawa, Oku, & Katakai, 2004).

  • Orthogonally Protected Artificial Amino Acid as Tripod Ligand : Shen et al. (2013) prepared a lysine-based Dap derivative where this compound was used as an orthogonally protected bifunctional chelator. This research demonstrates the use of this compound in the synthesis of complex peptide structures and its potential in radiopharmaceutical applications (Shen et al., 2013).

Mechanism of Action

The exact mechanism of action of Boc-D-Dap(Fmoc)-OH is not specified in the available resources .

Safety and Hazards

Specific safety and hazard information for Boc-D-Dap(Fmoc)-OH is not available in the current resources .

Biochemical Analysis

Biochemical Properties

Boc-D-Dap(Fmoc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it can be used as a substrate for peptidyl transferases, which catalyze the formation of peptide bonds between amino acids. Additionally, this compound can interact with aminoacyl-tRNA synthetases, enzymes that attach amino acids to their corresponding tRNA molecules during protein synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes involved in protein synthesis. For example, it can inhibit or activate specific peptidyl transferases, leading to changes in the rate of peptide bond formation. Furthermore, this compound can impact gene expression by altering the availability of amino acids for protein synthesis, thereby affecting the translation of specific mRNAs .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules such as enzymes and proteins. The compound can bind to the active sites of peptidyl transferases, either inhibiting or enhancing their catalytic activity. Additionally, this compound can undergo enzymatic cleavage to release its protective groups, allowing the free amino acid to participate in peptide bond formation. This process is essential for the synthesis of peptides and proteins in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade when exposed to high temperatures or acidic conditions. Over time, the degradation of this compound can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to synthesize specific peptides .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in peptide synthesis without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effectiveness in peptide synthesis plateaus at a certain dosage, beyond which no further increase in activity is observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the formation of peptide bonds. Additionally, this compound can affect metabolic flux by altering the availability of amino acids for protein synthesis. This can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters or endocytosis. Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within cells can affect its activity and function, particularly in the context of peptide synthesis .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum, where it participates in protein synthesis. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes .

properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWPBNQGEGBGRF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373155
Record name N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131570-56-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131570-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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